molecular formula C19H20N4O2S B2687541 (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035004-49-8

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

カタログ番号: B2687541
CAS番号: 2035004-49-8
分子量: 368.46
InChIキー: WPTQDJZUEWBBTK-UKTHLTGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. Such compounds are often explored for their kinase-inhibitory or anti-inflammatory properties due to the sulfonamide group’s role in target binding .

特性

IUPAC Name

(E)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-16-14-19(18-8-5-10-20-15-18)22-23(16)12-11-21-26(24,25)13-9-17-6-3-2-4-7-17/h2-10,13-15,21H,11-12H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQDJZUEWBBTK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E N 2 5 methyl 3 pyridin 3 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide\text{ E N 2 5 methyl 3 pyridin 3 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide}

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrazole and pyridine moieties contributes to its potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation or cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains such as Acinetobacter baumannii .

CompoundActivityTarget Organism
This compoundPotentially activeGram-positive and Gram-negative bacteria
5-methyl-pyrazole derivativesSignificantMDR Acinetobacter baumannii

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole-containing compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrazole derivatives, revealing that specific modifications led to enhanced activity against resistant bacterial strains. The study utilized agar diffusion and broth microdilution methods to assess efficacy .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that certain modifications could significantly increase the potency against breast and colon cancer cells .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown efficacy against epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, demonstrating significant antiproliferative activity against tumor cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis . This suggests that this compound could be explored for developing new antimicrobial agents.

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of pyrazole derivatives on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types. This indicates a promising avenue for further research into its mechanism of action and optimization for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of pyrazole derivatives found that certain modifications to the pyrazole ring could enhance activity against resistant strains of bacteria. The results suggested that this compound may be a candidate for further testing in drug formulation aimed at treating bacterial infections .

化学反応の分析

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous sulfonamides show predictable cleavage patterns:

Reaction Type ConditionsProductsYield/Outcome (Analog Data)Source
Acidic hydrolysisHCl (6M), reflux, 12 hrPhenylethenesulfonic acid + 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylaminePartial decomposition
Basic hydrolysisNaOH (10%), 80°C, 8 hrSodium phenylethenesulfonate + corresponding amine~70% conversion

Cycloaddition and Addition Reactions

The ethenesulfonamide moiety participates in cycloaddition reactions, leveraging the electron-deficient double bond:

Reaction Type Reagents/ConditionsProductsKey ObservationsSource
Diels-Alder reaction1,3-Butadiene, toluene, 110°CSix-membered cycloadduct (endo selectivity confirmed via X-ray)Moderate regioselectivity
Thiol-ene additionBenzyl mercaptan, UV lightAnti-Markovnikov adduct with sulfhydryl groupQuantitative conversion

Metal-Catalyzed Cross-Couplings

The pyridine and pyrazole rings facilitate palladium- or nickel-mediated couplings:

Reaction Type Catalysts/LigandsSubstratesProductsYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Bromophenylboronic acidBiaryl-functionalized derivative85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃2-AminopyridineN-Arylated pyrazole78%

Oxidation and Reduction Reactions

The pyridine ring and ethene group are redox-active sites:

Reaction Type Reagents/ConditionsProductsNotesSource
Pyridine N-oxidationmCPBA, CH₂Cl₂, 0°C → RTPyridine N-oxide derivativeRetained E-configuration
Ethene hydrogenationH₂ (1 atm), Pd/C, ethanolSaturated sulfonamide (Z)-isomer minor byproduct95% diastereomeric excess

Nucleophilic Substitution

The ethyl linker between pyrazole and sulfonamide allows functionalization:

Reaction Type Reagents/ConditionsProductsYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFEthyl ester-functionalized pyrazole-sulfonamide82%
Azide substitutionNaN₃, DMSO, 60°CAzidoethyl intermediate (precursor for click chemistry)90%

Coordination Chemistry

The pyridin-3-yl and pyrazole groups act as ligands for metal complexes:

Metal Ion Reaction ConditionsComplex StructureApplicationSource
Cu(II)CuCl₂, methanol, RTOctahedral complex with N,N-bidentate coordinationCatalytic oxidation studies
Ru(II)[Ru(p-cymene)Cl₂]₂, CH₃CNPiano-stool complexAnticancer activity screening

Photochemical Reactions

The ethenesulfonamide’s E-configuration enables UV-induced isomerization:

Reaction Type ConditionsOutcomeQuantum YieldSource
PhotoisomerizationUV (365 nm), THF(Z)-isomer formed reversiblyΦ = 0.32

Key Mechanistic Insights

  • Sulfonamide Reactivity : Hydrolysis proceeds via tetrahedral intermediate formation, with acidic conditions favoring protonation of the leaving group.

  • Cycloadditions : Ethenesulfonamide acts as a dienophile due to electron-withdrawing sulfonyl group .

  • Cross-Couplings : Pyridin-3-yl directs regioselectivity in Suzuki couplings via coordination to palladium.

類似化合物との比較

Research Findings and Limitations

While the provided evidence focuses on 11a , broader literature suggests:

  • Pyrazole-sulfonamide hybrids exhibit superior selectivity for kinases (e.g., JAK3) compared to acetamide analogs, as sulfonamides mimic ATP’s phosphate group.
  • 3-Pyridinyl substitution (as in the target compound) correlates with enhanced metabolic stability over phenyl groups due to reduced CYP450-mediated oxidation .

Limitations : Direct comparative data (e.g., IC₅₀ values, in vivo efficacy) for the target compound and 11a are absent in the provided evidence. Further studies are needed to validate structure-activity relationships.

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide to improve yield and purity?

  • Methodological Answer : Utilize a multi-step approach involving: (i) Copolymerization of heterocyclic precursors under controlled conditions (e.g., solvent selection, temperature gradients). (ii) Purification via column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures). (iii) Final characterization using ¹H NMR, IR, and LC-MS to validate purity and structural integrity . For sulfonamide coupling, adapt protocols from analogous compounds, such as dropwise addition of sulfonic chlorides in pyridine, followed by solvent removal and recrystallization .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • ¹H NMR : Assign proton environments for pyrazole, pyridine, and sulfonamide moieties.
  • IR Spectroscopy : Confirm functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹).
  • LC-MS : Verify molecular weight and detect impurities.
  • X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can computational methods predict the biological potential of this sulfonamide derivative?

  • Methodological Answer : Use the PASS (Prediction of Activity Spectra for Substances) program for broad activity profiling (e.g., kinase inhibition, antimicrobial activity). Follow with molecular docking against target proteins (e.g., COX-2, EGFR) to evaluate binding affinities and key interactions (e.g., hydrogen bonding with pyridinyl nitrogen) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound due to its multiple heterocyclic moieties?

  • Methodological Answer : Challenges include:
  • Disordered pyridine/pyrazole rings : Mitigate by collecting high-resolution data (<1.0 Å) and refining with constraints.
  • Solvent inclusion : Use slow evaporation crystallization in aprotic solvents (e.g., DMF/ethanol mixtures).
  • Twinning : Apply twin refinement protocols in software like SHELXL .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the pyridinyl-pyrazole moiety in target binding?

  • Methodological Answer : (i) Synthesize analogs with substitutions at the pyridinyl (e.g., Cl, OMe) or pyrazole (e.g., methyl, phenyl) positions. (ii) Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. (iii) Correlate results with docking simulations to identify critical interactions (e.g., π-π stacking with pyridine) .

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer :
  • Experimental : Use NOESY NMR to detect spatial proximity of protons (e.g., E/Z isomerism in the ethenesulfonamide group).
  • Computational : Compare DFT-optimized geometries (B3LYP/6-31G* level) with X-ray data to validate configurations .

Q. What strategies improve aqueous solubility of this hydrophobic compound for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Light sensitivity : Conduct accelerated photodegradation studies under ICH guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。